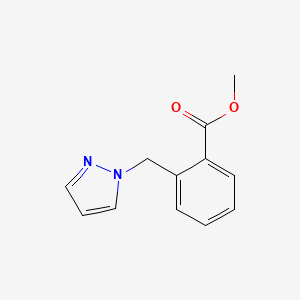

Methyl 2-(pyrazol-1-ylmethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-(pyrazol-1-ylmethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-6-3-2-5-10(11)9-14-8-4-7-13-14/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGPNHKFMIECCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzoate Esters

Key Structural Differences:

The target compound differs from similar benzoate esters in the nature and position of substituents:

- Pyrazole vs. Sulfonylurea Groups : Unlike pesticidal compounds like bensulfuron-methyl or primisulfuron-methyl (which feature sulfonylurea-linked pyrimidine groups at the 2-position), Methyl 2-(pyrazol-1-ylmethyl)benzoate incorporates a pyrazole ring directly attached via a methylene bridge .

Physicochemical Properties:

- Molecular Weight and Polarity : The pyrazole substituent likely reduces polarity compared to sulfonylurea derivatives (e.g., primisulfuron-methyl, MW ≈ 441.3 g/mol), though exact data for the target compound are unavailable.

- Stability : Pyrazole’s aromaticity may enhance thermal stability relative to labile sulfonylurea linkages in pesticidal analogs .

Characterization:

- Spectroscopy : Nuclear magnetic resonance (¹H NMR) and high-resolution mass spectrometry (HRMS), as applied to compounds C1–C7, would confirm the structure of the target compound. Pyrazole protons typically resonate at δ 6.0–7.5 ppm in ¹H NMR .

Data Tables

Table 1: Structural Comparison of Benzoate Derivatives

Table 2: Characterization Methods for Analogous Compounds

Preparation Methods

Synthesis of Methyl 2-(Bromomethyl)benzoate

The bromomethyl intermediate is typically synthesized via radical bromination of methyl 2-methylbenzoate using -bromosuccinimide (NBS) under photolytic or thermal conditions. For example, methyl 2-methylbenzoate (10 mmol) reacts with NBS (12 mmol) in carbon tetrachloride (50 mL) at 80°C for 6 hours, yielding methyl 2-(bromomethyl)benzoate in ~70% purity. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the product.

Nucleophilic Substitution with Pyrazole

The bromomethyl intermediate undergoes nucleophilic displacement with pyrazole in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. A representative procedure involves:

-

Dissolving methyl 2-(bromomethyl)benzoate (5.4 mmol) and pyrazole (6.5 mmol) in anhydrous DCM (30 mL).

-

Adding potassium carbonate (10.8 mmol) and stirring at 50°C for 12 hours.

-

Filtering the mixture, concentrating under reduced pressure, and purifying via recrystallization (ethanol/water) to yield the title compound as a white solid (62% yield).

Key Optimization Parameters :

-

Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity by stabilizing transition states.

-

Base : or facilitates deprotonation of pyrazole, improving nucleophilicity.

-

Temperature : Elevated temperatures (50–60°C) accelerate reaction rates but risk side products like dialkylation.

Spectroscopic Characterization and Analytical Data

Successful synthesis is confirmed through nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis.

1H^1\text{H}1H NMR Spectroscopy

13C^{13}\text{C}13C NMR Spectroscopy

Mass Spectrometry

Comparative Analysis of Methodologies

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation (DCM/KCO) | 62% | 12 h | High reproducibility; minimal side products | Requires anhydrous conditions |

| Reductive Amination | N/A | N/A | Avoids alkylating agents | Untested; risk of side reactions |

Challenges and Practical Considerations

-

Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol) effectively removes unreacted pyrazole or dialkylated byproducts.

-

Stability : The ester group is prone to hydrolysis under acidic/basic conditions; storage at 4°C in anhydrous environments is recommended.

-

Scale-Up : Pilot studies suggest THF improves solubility for larger batches, but solvent recovery costs may increase .

Q & A

Q. What advanced crystallographic techniques address partial racemization observed in chiral derivatives?

- Methodological Answer : Use circular dichroism (CD) spectroscopy to confirm enantiopurity. For X-ray data, refine Flack parameters or employ resonant scattering (if heavy atoms are present). Chiral HPLC validates synthetic enantioselectivity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.